![molecular formula C21H21ClN2O3S B2847171 甲基-2-(2-萘酰胺基)-6-甲基-4,5,6,7-四氢噻吩[2,3-c]吡啶-3-羧酸乙酯盐酸盐 CAS No. 1330612-95-7](/img/structure/B2847171.png)

甲基-2-(2-萘酰胺基)-6-甲基-4,5,6,7-四氢噻吩[2,3-c]吡啶-3-羧酸乙酯盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

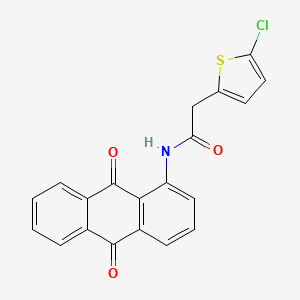

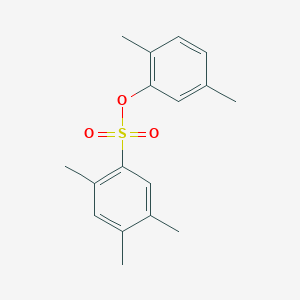

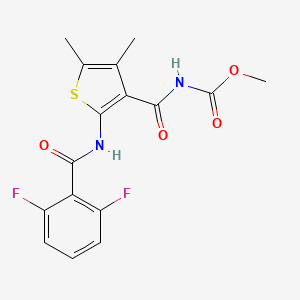

The compound is a derivative of thieno[2,3-c]pyridine, which is a bicyclic heteroaromatic motif frequently used as ATP-mimetic kinase inhibitors . The thieno[2,3-c]pyridine scaffold meets the criteria of having hydrogen bond donor–acceptor hinge binder motifs, which are important for its biological activity .

Molecular Structure Analysis

The thieno[2,3-c]pyridine core of the molecule is a bicyclic system that includes a five-membered thiophene ring fused with a six-membered pyridine ring . This structure allows for the formation of secondary interactions with biological targets of interest .Chemical Reactions Analysis

Thieno[2,3-c]pyridine derivatives can undergo a variety of chemical reactions. For instance, they can react with Grignard reagents to afford 2-substituted pyridines .科学研究应用

合成和环化反应

2-甲基-2,3-丁二烯酸乙酯在有机膦催化剂的促进下,在[4 + 2]环化反应中充当1,4-偶极子合成子,与N-甲苯磺酰亚胺反应,形成高度官能化的四氢吡啶。该过程显示出完全的区域选择性和优异的收率,强调了一种合成具有潜在药用价值的复杂吡啶衍生物的方法(Zhu, Lan, & Kwon, 2003)。

杂环的重排反应

涉及2-氨基-6-甲基吡啶和活性丙二酸酯的反应导致形成吡啶并[1,2-a]嘧啶,重排后生成1,8-萘啶。这些转化展示了杂环化合物在合成新结构方面的多功能性,可用于开发新的治疗剂(Schober & Kappe, 1988)。

分子内氢键和互变异构

对N-(2-吡啶基)-2-氧代-1-萘甲叉亚胺的研究证明了分子内氢键和互变异构,这对于了解潜在药物分子的化学行为和稳定性至关重要。这些见解有助于通过利用特定的分子相互作用来合理设计杂环药物(Nazır et al., 2000)。

微波辅助合成

使用微波技术合成了空间受阻的3-(5-四唑基)吡啶,证明了微波辅助有机合成在创建复杂杂环结构方面的效率。该方法提供了一种更快、更节能的方法来合成在材料科学和制药学中具有潜在应用的化合物(Lukyanov et al., 2006)。

稠合吡啶衍生物的合成

新系列吡啶和稠合吡啶衍生物的合成,包括与亚芳基丙二腈的反应和各种转化,为创建具有生物活性的分子奠定了基础。这些方法在药物化学中对于设计和合成具有增强疗效和选择性的新药至关重要(Al-Issa, 2012)。

作用机制

While the specific mechanism of action for this compound is not known, thieno[2,3-c]pyridine derivatives are often used as ATP-mimetic kinase inhibitors . They interact with the hinge region of their kinase target, where the ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .

属性

IUPAC Name |

methyl 6-methyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S.ClH/c1-23-10-9-16-17(12-23)27-20(18(16)21(25)26-2)22-19(24)15-8-7-13-5-3-4-6-14(13)11-15;/h3-8,11H,9-10,12H2,1-2H3,(H,22,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHHNMWPOCHVPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC4=CC=CC=C4C=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluoro-4-methylphenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2847090.png)

![benzyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2847094.png)

![N-[(2-chlorophenyl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2847096.png)

![4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2847097.png)